molecular formula C13H12ClNO2S B1395234 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 113264-49-6

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No.: B1395234
CAS No.: 113264-49-6
M. Wt: 281.76 g/mol
InChI Key: NYVSAPPGVDSYCG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester is a chemical compound belonging to the thiazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a thiazole ring substituted with a 4-chlorophenyl group and a methyl group, along with an ethyl ester group at the 4-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed through the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, with a chloro-substituted phenyl group.

  • Esterification: The carboxylic acid group is converted to its ethyl ester form using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions of the thiazole ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester has several applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the development of new chemical entities.

  • Biology: It serves as a tool in biological studies to investigate the interactions of thiazole derivatives with biological targets.

  • Medicine: The compound has potential therapeutic applications, including its use in the development of new drugs for various diseases.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other thiazole derivatives, such as 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester and 2-(4-chlorophenyl)-5-methylthiazole-3-carboxylic acid ethyl ester.

  • Uniqueness: The presence of the methyl group at the 5-position and the ethyl ester group at the 4-position distinguishes this compound from its analogs, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVSAPPGVDSYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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